[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol
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Overview
Description
[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazolothiadiazine derivatives and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
Efficient Synthesis : An efficient, catalyst-free synthesis method for derivatives of 6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol has been developed. This method involves the reaction of 4-amino-[1,2,4]triazole-3-thiols with nitroepoxides in methanol, yielding high yields of 91-98% (Mohammadlou & Halimehjani, 2022).
X-ray Crystal Studies : The compound's structure has been confirmed through X-ray crystal structure analysis, revealing crucial details about its molecular arrangement and intermolecular interactions (Nanjunda-Swamy et al., 2005).
Biological Activity and Applications
Antimicrobial Properties : Certain derivatives have shown significant inhibition against bacterial and fungal growth, indicating potential applications in antimicrobial therapies (Purohit et al., 2011).
Potential in Antiviral and Antitumoral Research : A study discovered derivatives with promising in vitro anticoronavirus and antitumoral activity. This highlights the compound's potential in developing treatments for viral infections and cancer (Jilloju et al., 2021).
Anticonvulsant Activities : Some derivatives have shown potent anticonvulsant activity in various tests, suggesting their use in treating seizure disorders (Deng et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4OS/c12-8-3-1-7(2-4-8)9-6-18-11-14-13-10(5-17)16(11)15-9/h1-4,17H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOQILVWCGYJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)CO)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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